Tri(2-Fmoc-aminoethyl) amine
Description
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Properties
Molecular Formula |
C51H48N4O6 |
|---|---|
Molecular Weight |
812.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 2-amino-3-[bis[2-amino-3-(9H-fluoren-9-ylmethoxy)-3-oxopropyl]amino]propanoate |
InChI |
InChI=1S/C51H48N4O6/c52-46(49(56)59-28-43-37-19-7-1-13-31(37)32-14-2-8-20-38(32)43)25-55(26-47(53)50(57)60-29-44-39-21-9-3-15-33(39)34-16-4-10-22-40(34)44)27-48(54)51(58)61-30-45-41-23-11-5-17-35(41)36-18-6-12-24-42(36)45/h1-24,43-48H,25-30,52-54H2 |
InChI Key |
PGDQQRAJFQINSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CN(CC(C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)N)CC(C(=O)OCC7C8=CC=CC=C8C9=CC=CC=C79)N)N |
Origin of Product |
United States |
Significance of Branched Amine Architectures in Contemporary Organic and Supramolecular Synthesis
Branched or multi-valent amine scaffolds are crucial components in the construction of intricate molecular structures. These architectures, characterized by multiple amine functionalities emanating from a central point, offer a platform for creating diverse and complex molecules. In supramolecular chemistry, they are instrumental in designing systems capable of molecular recognition, self-assembly, and the formation of host-guest complexes. lu.se The spatial arrangement of functional groups on these scaffolds allows for precise control over the resulting supramolecular structures, leading to materials with novel properties and functions. rsc.org The ability to construct complex chemical architectures that would be challenging to prepare through traditional covalent synthesis is a significant advantage of using these scaffolds. lu.se
Strategic Role and Evolution of Fmoc Protecting Group Chemistry in Synthetic Methodologies
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of peptides and other complex molecules. numberanalytics.com Introduced by Carpino in 1972, the Fmoc group provides temporary protection for amines. total-synthesis.com Its key advantage lies in its stability to acidic conditions and its facile removal under mild basic conditions, typically using a piperidine (B6355638) solution. wikipedia.org This orthogonality to other protecting groups, such as the acid-labile Boc group, allows for selective deprotection strategies, which are essential in multi-step syntheses. total-synthesis.comnumberanalytics.com
The Fmoc group is commonly introduced by reacting an amine with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). numberanalytics.com The latter is often preferred due to more controllable reaction conditions and fewer side reactions. The strong UV absorbance of the fluorenyl group also facilitates the monitoring of reaction progress.
Position of Tri 2 Fmoc Aminoethyl Amine As a Versatile Trifunctional Building Block in Chemical Research
Tri(2-Fmoc-aminoethyl) amine stands out as a highly valuable trifunctional building block in chemical synthesis. all-chemistry.com This compound is derived from tris(2-aminoethyl)amine (B1216632), a commercially available tripodal amine, by protecting its three primary amine groups with the Fmoc group. chemicalbook.comadvancedchemtech.com This protection renders the terminal amines temporarily inert, allowing for selective reactions at other sites or for a controlled, stepwise deprotection and functionalization.
The tripodal nature of the underlying tris(2-aminoethyl)amine scaffold provides a pre-organized platform for the attachment of three distinct molecular entities. chemicalbook.com This trifunctionality is particularly useful in constructing nonlinear or branched molecular libraries and complex molecular architectures. all-chemistry.com For instance, it can serve as a core for the synthesis of dendrimers, multivalent ligands for biological targets, or as a scaffold for creating intricate supramolecular assemblies. The ability to incorporate three different functionalities in a defined spatial arrangement makes this compound a powerful tool for researchers in various fields, including medicinal chemistry and materials science.
Overview of Research Trajectories for Fmoc Protected Polyamine Derivatives
Retrosynthetic Analysis and Key Precursor Development Strategies
A retrosynthetic approach to Tri(2-Fmoc-aminoethyl) amine logically disconnects the three N-(9-fluorenylmethoxycarbonyl) (Fmoc) groups from the parent amine. This analysis identifies two primary precursors: the tripodal amine, Tris(2-aminoethyl)amine (B1216632) (often abbreviated as tren), and a suitable Fmoc-donating reagent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).
The development of the key precursor, Tris(2-aminoethyl)amine, is a critical first step. One established synthetic route starts from triethanolamine (B1662121). In this process, triethanolamine is reacted with a chlorinating agent like thionyl chloride in an appropriate solvent to form the intermediate tris(2-chloroethyl)amine hydrochloride. google.com This intermediate is then subjected to amination, typically using aqueous ammonia (B1221849) in a solvent such as ethanol (B145695) under reflux conditions. chemicalbook.com Subsequent workup, including neutralization with a base like sodium hydroxide (B78521) and purification by vacuum distillation, yields the target precursor, Tris(2-aminoethyl)amine. google.comchemicalbook.com
Table 1: Synthesis of Precursor Tris(2-aminoethyl)amine
| Step | Reactants | Reagents/Solvents | Conditions | Product |
|---|---|---|---|---|
| 1. Chlorination | Triethanolamine | Thionyl Chloride, DMF | Reflux, 70°C, 6-8h | Tris(2-chloroethyl)amine hydrochloride google.com |
| 2. Amination | Tris(2-chloroethyl)amine hydrochloride | Aqueous Ammonia, Ethanol | Reflux, 70°C, 7h | Tris(2-aminoethyl)amine chemicalbook.com |
Optimized Reaction Conditions and Process Development for High-Yield Synthesis
The forward synthesis involves the reaction of Tris(2-aminoethyl)amine with an Fmoc-reagent. Typically, the reaction is carried out under Schotten-Baumann conditions, where the amine is dissolved in a solvent mixture like dioxane and water or dimethylformamide (DMF), and a base such as sodium bicarbonate is used to neutralize the acid byproduct. total-synthesis.com The Fmoc-reagent, often Fmoc-OSu for its greater stability compared to Fmoc-Cl, is added to the solution to yield the desired tris-protected product. total-synthesis.com
For the synthesis of this compound, the primary concern is regioselectivity rather than stereoselectivity, as the parent amine and the final product are achiral. The key challenge is to selectively acylate the three primary amino groups without affecting the central tertiary amine. The Fmoc-protection reaction is inherently highly regioselective for primary and secondary amines. Tertiary amines lack the necessary proton for removal after nucleophilic attack and are generally unreactive under standard acylation conditions. google.com
In the context of polyamine synthesis, selective protection is paramount. For instance, in the synthesis of complex polyamine amino acid building blocks, orthogonal protecting groups like Boc and Fmoc are used to differentiate between various primary and secondary amines within the same molecule. plos.orgnih.gov While the tertiary amine in Tris(2-aminoethyl)amine is sterically hindered and electronically deactivated towards acylation, ensuring the complete and exclusive protection of all three primary amines requires careful control of stoichiometry and reaction conditions to avoid the formation of mono- and di-protected intermediates. The use of a slight excess of the Fmoc reagent can drive the reaction to completion.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, including the introduction of protecting groups. biotage.com Applying microwave irradiation to the Fmoc-protection of Tris(2-aminoethyl)amine can dramatically reduce reaction times from hours to minutes. nih.govnih.gov This rapid heating can also lead to improved yields and purer products by minimizing the formation of side products that may occur during prolonged reaction times at elevated temperatures. nih.gov For example, studies on microwave-assisted solid-phase peptide synthesis (SPPS) show that both Fmoc coupling and deprotection steps can be significantly accelerated. nih.govgoogle.com This technology allows for rapid optimization of reaction conditions, which is beneficial for both laboratory-scale synthesis and process development. biotage.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Fmoc Protection
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |
|---|---|---|---|
| Reaction Time | Hours to overnight | Minutes (e.g., 5-10 min) | biotage.comnih.gov |
| Temperature Control | Bulk heating, potential for hotspots | Direct molecular heating, precise control | biotage.com |
| Yield & Purity | Generally good | Often improved due to reduced side reactions | nih.gov |
| Applicability | Solution and solid-phase | Solution and solid-phase | nih.govmdpi.com |
Adhering to the principles of green chemistry is increasingly important in modern synthetic chemistry. acs.org For the synthesis of this compound, several green strategies can be implemented.
Use of Greener Solvents: Research has shown that Fmoc protection can be efficiently carried out in environmentally benign solvents like water or acetone, reducing the reliance on hazardous solvents like DMF or chlorinated hydrocarbons. rsc.orgmdpi.com
Catalyst-Free Conditions: Some protocols for Fmoc protection of amines and amino acids have been developed to work efficiently in aqueous media without the need for a catalyst, simplifying the process and reducing chemical waste. rsc.org
Atom Economy: The primary reaction forms the desired product and a byproduct (e.g., N-hydroxysuccinimide if Fmoc-OSu is used). While the atom economy is fixed by the stoichiometry, choosing a high-yield reaction minimizes waste.
Reduction of Derivatives: The principle of avoiding unnecessary derivatization is key. acs.org A direct, high-yield, three-fold Fmoc protection is preferable to a multi-step process involving different protecting groups.
Table 3: Green Chemistry Approaches in Fmoc Protection
| Principle | Conventional Approach | Greener Alternative | Reference |
|---|---|---|---|
| Solvent | DMF, Dichloromethane | Water, Acetone | rsc.orgmdpi.com |
| Catalyst | Base catalyst (e.g., Pyridine, DIEA) | Catalyst-free in aqueous media | rsc.org |
| Energy | Conventional heating (oil bath) | Microwave irradiation, Ultrasound | nih.govscielo.br |
Purification and Isolation Techniques for Research-Grade Purity
Achieving research-grade purity for this compound is essential for its subsequent applications. The purification process typically begins after the reaction is quenched. An aqueous workup is often employed to remove water-soluble byproducts, such as the liberated N-hydroxysuccinimide and any inorganic salts from the base used.
The primary method for purifying the crude product is flash column chromatography on silica (B1680970) gel. nih.gov A solvent system with a gradient of increasing polarity, such as ethyl acetate (B1210297) in hexanes, is commonly used to elute the product. nih.gov The large, non-polar Fmoc groups give the compound good affinity for silica, allowing for effective separation from any remaining starting amine (which is highly polar and remains on the baseline) and from mono- or di-protected intermediates.
The purity of the final product is confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure, showing the characteristic signals for the fluorenyl groups and the ethyl backbone, and confirming the 3:1 ratio of Fmoc groups to the tren scaffold. nih.gov
Mass Spectrometry (MS) confirms the molecular weight of the compound. nih.gov
High-Performance Liquid Chromatography (HPLC) is used to assess the final purity of the isolated solid.
Scale-Up Considerations for Laboratory and Pilot-Plant Research
Transitioning the synthesis of this compound from a laboratory bench scale to a larger pilot-plant scale introduces several challenges.
Reagent Cost and Availability: The cost of both Tris(2-aminoethyl)amine and, particularly, the Fmoc-reagent can be significant at a larger scale. Sourcing and cost-effective purchasing become critical factors.
Reaction Control: Maintaining optimal reaction conditions (temperature, mixing) in a larger reactor is more challenging. The exothermic nature of the acylation may require more robust cooling systems to prevent side reactions.
Purification: Large-scale column chromatography is often inefficient and costly. Alternative purification methods are preferred, such as crystallization or trituration of the product from a suitable solvent system to induce precipitation of the pure compound. In some cases, purification can be simplified to using a silica plug to remove the most polar impurities rather than a full chromatographic separation. nih.gov
Orthogonal Deprotection Strategies for Selective Functionalization
Orthogonal protection strategies are fundamental in complex organic synthesis, enabling the selective removal of one type of protecting group in the presence of others. biosynth.com This is particularly crucial when working with polyfunctional molecules like this compound to achieve site-specific modifications.
Selective Cleavage of Fmoc Groups from Polyamine Frameworks
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is widely used for the protection of amines, especially in peptide synthesis. nih.gov Its removal is typically accomplished through base-mediated β-elimination. researchgate.net Common reagents for Fmoc deprotection include secondary amines like piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). total-synthesis.comspringernature.com The reaction proceeds via the abstraction of the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate, which is then scavenged by the amine reagent. researchgate.net
The rate of Fmoc cleavage can be influenced by the choice of base and solvent. springernature.com While piperidine is highly effective, other amines such as morpholine (B109124) and tris(2-aminoethyl)amine (TAEA) can also be employed. researchgate.netwiley-vch.de TAEA, in particular, has been used as a substitute for 4-(aminomethyl)piperidine (B1205859) in the Fmoc/polyamine approach for rapid peptide synthesis. acs.orgacs.org The choice of deprotection agent can be critical, especially when the substrate contains other base-labile functionalities. In such cases, a careful selection of the base and reaction conditions is necessary to ensure selective Fmoc removal without affecting other parts of the molecule. researchgate.net
For instance, in solid-phase peptide synthesis (SPPS), a solution of 20-50% piperidine in DMF is commonly used. wiley-vch.de In solution-phase synthesis, the removal of the dibenzofulvene-amine adduct can be challenging. The use of TAEA offers an advantage as its dibenzofulvene adduct is soluble in phosphate (B84403) buffer, facilitating its removal by extraction. researchgate.netwiley-vch.de
A summary of common Fmoc deprotection reagents and their characteristics is presented below:
| Reagent | Typical Conditions | Key Features |
| Piperidine | 20-50% in DMF | Fast and efficient; widely used in SPPS. wiley-vch.de |
| Tris(2-aminoethyl)amine (TAEA) | Used in solution phase | Forms a water-soluble adduct with dibenzofulvene, simplifying workup. researchgate.netwiley-vch.de |
| Morpholine | 50% in DMF | Slower than piperidine, can sometimes reduce racemization. total-synthesis.com |
| Diisopropylethylamine (DIEA) | 50% in DMF | Very slow deprotection, often considered quasi-orthogonal. total-synthesis.com |
Application of Quasi-Orthogonal Conditions for Multi-Protected Amines
Quasi-orthogonal protecting groups are sets of groups that can be removed selectively under different conditions, although they belong to the same class. biosynth.com This strategy allows for a finer level of control over deprotection steps. In the context of polyamines, this is particularly useful for achieving differential functionalization of the amino groups.
An example of quasi-orthogonality can be seen in the selective deprotection of different silyl (B83357) ethers, where the steric bulk around the silicon atom dictates their lability under acidic or basic conditions. total-synthesis.com Similarly, for amine protecting groups, the Boc (tert-butyloxycarbonyl) and Fmoc groups are a classic orthogonal pair, with Boc being acid-labile and Fmoc being base-labile. biosynth.comorganic-chemistry.org
In systems with multiple Fmoc groups or combinations of Fmoc with other base-sensitive groups, quasi-orthogonal conditions can be exploited. For example, the Bsmoc (1,1-dioxobenzo[b]thiophene-2-yl)methoxycarbonyl) group can be cleaved with tris(2-aminoethyl)amine while leaving the Fmoc group intact. total-synthesis.com Conversely, a more sterically hindered base like diisopropylamine (B44863) can selectively cleave the Fmoc group without affecting the Bsmoc group. total-synthesis.com
The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is another example of a protecting group that is quasi-orthogonal to Fmoc. sigmaaldrich.com The ivDde group is stable to the piperidine solutions used for Fmoc removal but can be cleaved with hydrazine. sigmaaldrich.com This allows for the selective deprotection of an ivDde-protected amine on a solid support while the Fmoc-protected amines remain intact, enabling site-specific modification. sigmaaldrich.com However, the potential for Dde group migration under certain conditions requires careful consideration. researchgate.net
Chemo-selective Ligation Techniques for Conjugate Formation
Chemo-selective ligation refers to the coupling of two molecules in the presence of other reactive functional groups. These reactions are highly specific and proceed under mild conditions, making them ideal for the synthesis of complex biomolecules and conjugates.
Integration into "Click Chemistry" and Other Bioorthogonal Reactions
"Click chemistry" encompasses a set of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. After deprotection of the Fmoc groups on this compound to reveal the primary amines, these can be functionalized with moieties suitable for click chemistry. For example, the amines can be acylated with a molecule containing an azide (B81097) or an alkyne group, preparing the scaffold for subsequent ligation with a complementary-functionalized partner. arizona.edu
Beyond CuAAC, other bioorthogonal reactions can be employed. For instance, the primary amines of deprotected this compound can react with aldehydes or ketones to form imines, a reaction that is often reversible but can be driven to completion or stabilized by reduction. wikipedia.org
Formation of Tris-Urea and Tris-Thiourea Derivatives
The primary amines of deprotected this compound readily react with isocyanates and isothiocyanates to form tris-urea and tris-thiourea derivatives, respectively. fishersci.caottokemi.comchemicalbook.com These reactions are generally efficient and proceed under mild conditions.
The synthesis of ureas can be achieved through various methods. One common approach involves the reaction of an amine with an isocyanate, which can be generated in situ from a Boc-protected amine. organic-chemistry.orgresearchgate.net Another method is the Curtius rearrangement of peptide acid azides to form peptide isocyanates, which can then react with amines to yield peptidyl ureas. researchgate.net
Similarly, thiourea (B124793) derivatives can be synthesized by reacting amines with isothiocyanates. researchgate.netrsc.org A simple condensation of amines with carbon disulfide in an aqueous medium can also yield substituted thiourea derivatives. organic-chemistry.org These urea (B33335) and thiourea linkages are often found in biologically active molecules and can be used to create ligands for various receptors. researchgate.netnih.gov
Preparation of Multi-Armed Conjugates and Star Polymers
The tripodal nature of this compound makes it an excellent core for the synthesis of multi-armed conjugates and star-shaped polymers. After deprotection, the three primary amino groups serve as initiation points for polymerization or for the attachment of pre-synthesized arms.
For example, tris(2-aminoethyl)amine has been used as a core to assemble triple helices of peptides. researchgate.net It has also been employed as a nucleophile in enzyme-catalyzed reactions to create star-shaped oligo(L-phenylalanine) conjugates. acs.org In the field of polymer chemistry, it can act as a core for the synthesis of star polymers through techniques like atom transfer radical polymerization (ATRP), where initiators are attached to the deprotected amines. uni-plovdiv.bg The resulting star polymers often exhibit unique properties compared to their linear counterparts.
Furthermore, tris(2-aminoethyl)amine has been used to create first-generation dendrimers by reacting it with molecules like N-(2-maleimidoethyl)acetamide (MAEA). rsc.org It is also a key component in the synthesis of certain lipid formulations for gene delivery. nih.gov
Solid-Phase Synthesis Applications and Linker Design
The unique tripodal structure of this compound, derived from its tris(2-aminoethyl)amine (TREN) core, makes it a valuable reagent in solid-phase synthesis (SPS), particularly in the design of complex, branched macromolecular architectures. chemicalbook.comchemicalbook.com Its primary application in this context is as a trifunctional scaffold or branching unit, enabling the divergent synthesis of dendrimers, multi-functional peptides, and other elaborate constructs directly on a solid support. nih.govnih.gov
The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to its utility in modern solid-phase peptide synthesis (SPPS). nih.gov The Fmoc group provides stable protection for the three primary amine functionalities of the TREN core during coupling reactions but can be readily removed under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). nih.govgoogle.comresearchgate.net This orthogonality allows for the selective deprotection and subsequent elongation of peptide chains or attachment of other functionalities from the three arms of the scaffold. total-synthesis.com
Scaffolding for Peptide Dendrimers and Branched Molecules
In the divergent approach to dendrimer synthesis, this compound can be anchored to a resin, or a resin-bound peptide, to serve as the generation zero (G0) core. Following the removal of the three Fmoc groups, standard Fmoc-SPPS protocols can be employed to simultaneously build three identical or different peptide chains, creating a Y-shaped or dendritic structure. nih.govnih.gov This methodology has been used to prepare fluorescent-peptide dendrimers where the branched structure enhances water solubility and improves the fluorescence intensity of centrally located fluorescent amino acids. nih.gov
The flexibility of the TREN scaffold is a significant advantage over more rigid cores like Kemp's triacid (KTA). nih.gov This flexibility allows the three appended peptide chains to arrange themselves optimally, which is particularly crucial for inducing and stabilizing specific secondary structures, such as the triple helices found in collagen mimetic peptides. nih.gov Research has demonstrated that TREN-based scaffolds are highly effective in assembling stable triple helical structures from peptide sequences like (Gly-Nleu-Pro)n. nih.gov
Role in Linker Design
The trifunctional nature of the TREN core is exploited in linker design to create precisely defined molecular architectures for various applications, including magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems. rsc.org By using orthogonally protected building blocks, different molecules—such as imaging agents, targeting ligands, and therapeutic payloads—can be attached to the distinct arms of the scaffold.
For instance, a solid-phase strategy can be designed where this compound is coupled to a resin. The three Fmoc groups can be removed, and each of the resulting free amines can be functionalized in subsequent steps. This allows for the construction of complex, multi-component systems on a single molecular framework.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1338643-94-9 advancedchemtech.com |
| Molecular Formula | C₅₁H₄₈N₄O₆ advancedchemtech.com |
| Molecular Weight | 812.95 g/mol advancedchemtech.com |
| Appearance | Solid |
| Function | Trifunctional scaffold/branching unit for solid-phase synthesis |
The Role of the Unprotected Scaffold: Tris(2-aminoethyl)amine in Fmoc-SPPS
While the Fmoc-protected version is used as a building block, its precursor, tris(2-aminoethyl)amine (TAEA or TREN), plays a critical role as a reagent in the Fmoc-SPPS workflow itself. fishersci.atfishersci.ca Specifically, TAEA is an effective base for the deprotection of the Fmoc group. google.comgoogle.com The mechanism involves base-catalyzed β-elimination, which liberates the free amine on the growing peptide chain and produces a dibenzofulvene (DBF) intermediate. researchgate.net
TAEA is particularly useful in solution-phase peptide synthesis, where it serves as an alternative to reagents like 4-(aminomethyl)piperidine (4-AMP). acs.orgacs.orgwiley-vch.de A key challenge in solution-phase synthesis is the removal of the DBF byproduct and its adducts formed with the amine base. The adduct formed between TAEA and DBF has different solubility properties compared to the 4-AMP-DBF adduct, which can facilitate its removal by extraction and prevent the formation of emulsions, leading to a cleaner separation of the desired peptide product. wiley-vch.de
Table 2: Comparison of Common Reagents for Fmoc Deprotection
| Reagent | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Piperidine | 20-50% in DMF wiley-vch.de | Highly effective and fast for SPPS; byproducts are easily washed from the resin. | Can cause aggregation in some sequences; removal of piperidine-DBF adduct can be difficult in solution-phase. wiley-vch.de |
| Tris(2-aminoethyl)amine (TAEA) | Used in solution-phase synthesis wiley-vch.de | Forms a DBF adduct that is more easily separated from the product, overcoming emulsion issues seen with 4-AMP. wiley-vch.de | Slower reaction time compared to piperidine. |
| 4-(Aminomethyl)piperidine (4-AMP) | Used in solution-phase synthesis wiley-vch.de | Effective deprotection and scavenging agent. | Adduct can be difficult to remove by extraction due to emulsion formation. wiley-vch.de |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Used with a scavenger (e.g., piperidine) | Very fast deprotection. | Can promote racemization, especially with sensitive amino acids like Cysteine. nih.gov |
Table 3: Examples of Structures Synthesized Using a TREN-Based Scaffold
| Application Area | Molecule Type | Scaffold Function | Key Finding | Reference |
|---|---|---|---|---|
| Biomaterials | Collagen Mimetics | Assembles three peptide strands to form a stable triple helix. | The flexibility of the TREN scaffold is superior to the rigid KTA scaffold for inducing triple helicity. | nih.gov |
| Biophysics | Fluorescent Peptide Dendrimers | Provides a branched core to improve solubility and fluorescence properties. | Branched amino acid units on the dendrimer improved the fluorescence intensity. | nih.gov |
| Combinatorial Chemistry | Peptide Dendrimer Libraries | Serves as a branching point for the 'split-and-mix' synthesis of diverse molecular libraries. | Enables the creation of large libraries for high-throughput screening of catalytic functions. | nih.gov |
| Biocatalysis | Enzyme Immobilization | Functionalizes porous polymers to act as a linker for attaching enzymes. | Provides a flexible spacer arm that enhances the activity of the immobilized enzyme compared to direct attachment. | worktribe.comresearchgate.net |
Design and Construction of Multivalent Host-Guest Systems and Receptors
The well-defined C3-symmetric structure of tri(2-Fmoc-aminoethyl)amine makes it an ideal platform for designing multivalent systems where multiple binding sites are presented in a specific spatial arrangement. This pre-organization is key to achieving high affinity and selectivity in molecular recognition.
While direct applications of tri(2-Fmoc-aminoethyl)amine itself in forming the primary shell of molecular capsules are not extensively documented, its derivatives serve as foundational components. The core structure, after deprotection of the Fmoc groups to reveal the primary amines, can be functionalized with larger panels or coordinating units. These functionalized derivatives can then self-assemble, often driven by hydrogen bonding or metal coordination, into discrete, capsule-like structures. The resulting cavities can encapsulate guest molecules, leading to applications in drug delivery, catalysis, and sensing. The tripodal nature of the parent amine dictates the geometry and potential size of the resulting supramolecular cage.
The electron-rich aromatic surfaces of the Fmoc groups, combined with the hydrogen-bond donating capabilities of the N-H protons of the carbamate (B1207046) linkage, allow tri(2-Fmoc-aminoethyl)amine and its derivatives to act as receptors for various ions. The three arms can converge to create a binding pocket. For anion recognition, the N-H groups can form hydrogen bonds with anions like halides or oxoanions. The selectivity of these receptors can be tuned by modifying the core structure or by introducing additional recognition motifs onto the Fmoc-protected arms. Conversely, upon deprotection, the resulting tris(2-aminoethyl)amine (tren) core is a classic and powerful chelating agent for a wide variety of metal cations, including copper(II), zinc(II), and iron(III). By re-functionalizing these primary amines, sophisticated and highly selective cation receptors can be engineered.
Development of Dendritic and Hyperbranched Polymer Architectures
The trifunctional nature of tri(2-Fmoc-aminoethyl)amine makes it a suitable core molecule or branching unit in the synthesis of dendritic and hyperbranched polymers. These polymers are characterized by their highly branched, tree-like structures and a high density of functional groups at their periphery.
Following the removal of the Fmoc protecting groups, the resulting primary amines of the tren scaffold can undergo condensation reactions with dialdehydes or trialdehydes. This reaction forms polyimine networks, which are a class of dynamic covalent polymers. The C3-symmetric nature of the tren core introduces branch points into the polymer structure, leading to the formation of cross-linked, three-dimensional networks. The reversibility of the imine bond under certain conditions (e.g., the presence of water or acid) can impart self-healing or stimuli-responsive properties to these materials.
Tri(2-Fmoc-aminoethyl)amine is a known low-molecular-weight gelator. It can self-assemble in various organic solvents to form fibrous networks that immobilize the solvent, resulting in the formation of an organogel. The primary driving force for this self-assembly is the π-π stacking interactions between the aromatic fluorenyl groups of the Fmoc moieties. Hydrogen bonding between the carbamate N-H and C=O groups also contributes to the stability of the assembled fibers. This gelation is often thermoreversible; heating the gel disrupts the non-covalent interactions and leads to a solution, while cooling allows the fibers to reform. The ability to form gels in different solvents highlights its versatility as a building block for soft materials.
| Property | Observation |
| Gelator Type | Low-Molecular-Weight Gelator |
| Primary Driving Force | π-π stacking of Fmoc groups |
| Secondary Interaction | Hydrogen bonding |
| Resulting Structure | Self-assembled fibrous network |
| Material Formed | Organogel |
Self-Assembly of Nanoscale Structures and Soft Materials
The capacity for self-assembly is a hallmark of tri(2-Fmoc-aminoethyl)amine, driven largely by the influential Fmoc groups. This property is harnessed to create a variety of ordered nanoscale structures and functional soft materials.
The balance between the solvophilic nature of the ethylamine (B1201723) core and the solvophobic and π-stacking nature of the Fmoc groups allows for controlled self-assembly in solution. Depending on the solvent and concentration, tri(2-Fmoc-aminoethyl)amine can assemble into various morphologies, including nanofibers, nanoribbons, and vesicles. These structures are the foundation of the organogels mentioned previously. The high aspect ratio of the nanofibers makes them suitable for applications in tissue engineering scaffolds, templating the growth of other materials, or as components in conductive materials when blended with other functional molecules. The precise control over the self-assembly process allows for the bottom-up fabrication of materials with tailored properties.
Functional Material Development
The unique tripodal structure of the Tri(2-Fmoc-aminoethyl)amine backbone is instrumental in the design of novel functional materials. The three primary amine groups, once deprotected, provide multiple sites for cross-linking, functionalization, and interaction with other molecules and surfaces, leading to materials with tailored properties and responsiveness.
Responsive Materials and Smart Gels
The TAEA core, derived from Tri(2-Fmoc-aminoethyl)amine, is a valuable component in the creation of "smart" materials that can respond to external stimuli. These materials, particularly hydrogels, can change their properties in response to environmental triggers like pH, temperature, or the presence of specific molecules.
Researchers have developed stimuli-sensitive hydrogels by incorporating TAEA into the gel network. For instance, a hydrogel composed of guanosine, 2-formylphenylboronic acid (2-FPBA), and TAEA demonstrates responsiveness to both pH changes and saccharide structures. upc.edu The TAEA component is crucial for the network's formation and stability. The amine groups can participate in dynamic covalent bonds or reversible non-covalent interactions, which can be controllably broken and reformed, leading to the gel's responsive behavior. upc.edu
Furthermore, the TAEA structure is utilized in creating vitrimers, a class of polymers that can be reprocessed and healed like thermoplastics while retaining the mechanical strength of thermosets. taylorandfrancis.com In these systems, TAEA acts as a cross-linker. The ratio of TAEA to other amines can be adjusted to tune the degree of cross-linking, which in turn influences the material's glass transition temperature and tensile strength. taylorandfrancis.com The self-healing capabilities of such materials are often imparted by the reversible nature of the chemical bonds within the network, a feature facilitated by the versatile reactivity of the amine groups. researchgate.net While the TAEA core provides the functional cross-linking, the Fmoc groups on the parent molecule can also play a role in the initial formation of ordered structures through π-π stacking interactions, guiding the self-assembly process required for gel formation. nih.gov
Porous Materials and Adsorbents (e.g., CO2 absorbents)
A significant application for materials derived from Tri(2-Fmoc-aminoethyl)amine is in the development of porous adsorbents, particularly for carbon dioxide capture. The deprotected TAEA molecule is an effective CO2 absorbent due to its four amine groups, which can chemically bind with CO2 molecules. chemicalbook.comthermofisher.com
To enhance capture efficiency, TAEA is often incorporated into high-surface-area porous materials like metal-organic frameworks (MOFs) or silica gel. nih.govresearchgate.net This process, known as amine functionalization, dramatically increases the material's capacity and selectivity for CO2.
Functionalized MOFs: Research has shown that grafting TAEA onto the open metal sites of MOFs, such as MIL-101(Cr) or Zr-based frameworks, leads to a remarkable increase in CO2 adsorption. nih.govresearchgate.net In one study, the introduction of TAEA into MIL-101(Cr) increased the selectivity for CO2 over carbon monoxide (CO) by a factor of 103. nih.gov
Enhanced Performance: TAEA-functionalized materials not only show high uptake at low CO2 concentrations but also exhibit excellent stability and cyclability. researchgate.net The performance of these adsorbents can even be enhanced in the presence of humidity, a significant advantage for capturing CO2 from flue gas or directly from the air (Direct Air Capture). researchgate.net
The table below summarizes the CO2 capture performance of TAEA-grafted MOFs as reported in the literature.
| Adsorbent Material | CO2 Uptake (mmol g⁻¹) | Conditions | Selectivity | Reference |
| TAEA-grafted Cr-BDC MOF | 1.0 | 0.15 bar, 313 K | High | researchgate.net |
| TAEA@MIL-101(Cr) | Not specified | Not specified | 103x increase (CO2/CO) | nih.gov |
These findings underscore the critical role of the TAEA structure in creating next-generation adsorbents to address greenhouse gas emissions. techexplorist.com
Hybrid Materials with Metal Oxides for Functional Applications
Tri(2-Fmoc-aminoethyl)amine serves as a precursor for modifying the surfaces of metal oxides, creating advanced hybrid materials with significant catalytic potential. In this application, TAEA is anchored onto the surface of oxides like magnesium oxide (MgO), aluminum oxide (Al2O3), and niobium(V) oxide (Nb2O5). mdpi.comnih.govresearchgate.net
Two primary methods are used for this modification:
Direct Anchoring: TAEA is directly reacted with the metal oxide surface. mdpi.com
Two-Step Anchoring: The oxide surface is first functionalized with a linker molecule, such as (3-chloropropyl)trimethoxysilane, to which TAEA is then attached. mdpi.com
The resulting TAEA/metal oxide hybrids have been successfully tested as catalysts in organic reactions, such as the Knoevenagel condensation. mdpi.comnih.gov The catalytic activity is highly dependent on the nature of the metal oxide support and the anchoring method. For instance, TAEA supported on basic MgO showed superior activity compared to its counterparts on more acidic Al2O3 and Nb2O5. mdpi.comresearchgate.net The strength of the interaction between the TAEA and the oxide surface is a key parameter; a very strong interaction can reduce the availability of the amine groups to participate in the catalytic reaction. mdpi.com
The table below details the properties of the metal oxide supports used in one such study.
| Metal Oxide Support | Chemical Nature | Surface Area (m²/g) | Pore Type | Reference |
| MgO | Basic | 130 | Mesoporous | mdpi.comresearchgate.net |
| Al2O3 | Basic-Acidic | 172 | Mesoporous | mdpi.comresearchgate.net |
| Nb2O5 | Acidic-Basic | 123 | Mesoporous | mdpi.comresearchgate.net |
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Research
The tripodal amine structure derived from Tri(2-Fmoc-aminoethyl)amine is a valuable component in the rapidly expanding fields of MOF and COF chemistry. chemimpex.com
In Metal-Organic Frameworks (MOFs) , the TAEA ligand is used in two main ways. First, derivatives of TAEA can act as the primary organic linkers that coordinate with metal ions to form the framework itself, sometimes creating complex structures like organic nanocages with metallic cores. acs.org More commonly, TAEA is introduced into a pre-existing MOF through post-synthetic modification. nih.govresearchgate.net This method leverages the MOF's high surface area and ordered porosity, using it as a scaffold to immobilize the functional amine groups of TAEA within the pores. As discussed previously, this is a highly effective strategy for creating selective gas adsorbents. nih.govresearchgate.net
In Covalent Organic Frameworks (COFs) , which are porous crystalline polymers made entirely from organic building blocks linked by strong covalent bonds, amine functionality is crucial. nih.govmdpi.com While the direct use of Tri(2-Fmoc-aminoethyl)amine as a linker is not widely reported, strategies to create amine-linked COFs are of great interest. These frameworks can be synthesized directly or by converting more common imine-linked COFs into more stable amine-linked versions. nih.gov The secondary amine linkages on the pore walls then serve as reactive sites for further functionalization. The overarching goal is to install functional groups, such as the primary amines found in TAEA, with atomic precision onto a stable, porous support, enabling applications in heterogeneous catalysis and gas separation. techexplorist.comnih.gov
Role in Catalysis and Ligand Design for Advanced Chemical Transformations
Precursor for Multidentate Ligands in Organometallic and Coordination Catalysis
The foundational structure of Tri(2-Fmoc-aminoethyl)amine is derived from tris(2-aminoethyl)amine (B1216632) (tren), a classic tripodal tetradentate chelating ligand. chemicalbook.com The Fmoc-protected version, Tri(2-Fmoc-aminoethyl)amine, retains the core tripodal nitrogen arrangement, which is instrumental in forming specific coordination geometries with metal centers. The Fmoc groups offer a strategic advantage, as their removal under specific conditions allows for further functionalization, enabling the synthesis of elaborate and tailored multidentate ligands. These ligands are crucial in organometallic and coordination catalysis, where the ligand architecture dictates the reactivity and selectivity of the metal catalyst.
Stereo-controlled Ligand Architectures for Asymmetric Catalysis
A key area of modern catalysis is the development of asymmetric transformations, which selectively produce one enantiomer of a chiral molecule. The synthesis of stereo-controlled ligand architectures is paramount to achieving high enantioselectivity. Tri(2-Fmoc-aminoethyl)amine serves as a valuable scaffold in this pursuit. The three peripheral primary amine positions, once deprotected, can be derivatized with chiral substituents. This functionalization introduces chirality into the ligand framework. When these chiral ligands are complexed with a metal, they create a chiral environment around the catalytic center. This chiral pocket can then discriminate between different prochiral substrates or transition states, leading to the preferential formation of one enantiomer over the other. The tripodal nature of the scaffold provides a rigid and well-defined three-dimensional space, which is essential for effective stereochemical control during the catalytic reaction.
Development of Novel Organocatalytic Systems
While its primary role is often as a ligand precursor, the amine functionalities within the Tri(2-Fmoc-aminoethyl)amine structure also allow for its use in the development of organocatalysts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. The amine groups, after deprotection, can act as basic or nucleophilic sites to activate substrates.
Heterogeneous Catalysis via Surface Functionalization
To overcome challenges of catalyst separation and recycling associated with homogeneous catalysis, catalysts can be immobilized on solid supports. Tri(2-Fmoc-aminoethyl)amine is a suitable candidate for creating such heterogeneous catalysts. The molecule can be anchored to the surface of materials like silica (B1680970), polymers, or metal oxides. Following immobilization, the Fmoc groups can be removed to expose the reactive amine groups. These surface-bound amines can then function as active catalytic sites. This approach combines the high reactivity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as ease of separation from the reaction mixture and potential for reuse.
Application in Knoevenagel Condensation and Related Reactions
The basic amine groups of deprotected Tri(2-Fmoc-aminoethyl)amine, particularly when immobilized on a solid support, can effectively catalyze base-mediated reactions like the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound. The primary amine functionalities can act as a base to deprotonate the active methylene compound, generating a nucleophile that then attacks the carbonyl component. The tripodal structure, with its high local concentration of amine groups, can enhance catalytic activity. Research into similar amine-functionalized materials has shown their efficacy in promoting various carbon-carbon bond-forming reactions.
Biocatalysis and Enzyme Mimicry Research
While the primary applications of Tri(2-Fmoc-aminoethyl)amine are centered in traditional small molecule and materials-based catalysis, its structural motifs hold potential relevance for biocatalysis and the design of enzyme mimics. The tripodal amine core can be found in the active sites of some metalloenzymes, where it helps to position a metal ion for catalytic activity. By functionalizing the periphery of the Tri(2-Fmoc-aminoethyl)amine scaffold with specific recognition groups or additional catalytic moieties, researchers can aspire to create synthetic molecules that mimic the structure and function of enzyme active sites. However, specific research directly employing Tri(2-Fmoc-aminoethyl)amine in the field of biocatalysis and enzyme mimicry is not yet extensively documented in publicly available literature.
Advanced Molecular and Bio Conjugation Applications Excluding Clinical/safety/dosage
Design and Engineering of Advanced Delivery System Components (e.g., non-viral gene delivery carriers, in vitro transfection lipids)
In the field of gene therapy, the development of safe and efficient non-viral vectors is a significant challenge. Cationic lipids are a major class of non-viral vectors that can self-assemble with nucleic acids to form lipoplexes, which facilitate the entry of genetic material into cells. The structure of the cationic lipid, particularly its headgroup, is crucial for its transfection efficiency.
The tris(2-aminoethyl)amine (B1216632) (TREN) core is an effective platform for designing novel cationic lipids. nih.gov Tri(2-Fmoc-aminoethyl) amine is a key intermediate in the synthesis of these lipids. The Fmoc-protected scaffold allows for the selective modification of the amine groups to introduce both lipophilic fatty acid chains and additional cationic moieties, such as lysine residues. nih.gov
For example, a class of TREN-based α-branched fatty acid amides has been synthesized for use as gene delivery agents. nih.gov The synthesis involves coupling fatty acids to one or more of the amine groups of the TREN core and attaching other functional groups, like amino acids, to the remaining amines. This controlled, stepwise synthesis is enabled by the use of the Fmoc-protected precursor. By varying the nature of the fatty acid chains and the number of additional cationic groups, a library of lipids can be created and screened for optimal gene transfection performance in various cell lines.
One particularly effective lipid, T14diLys, which incorporates two tetradecyl chains and two lysine molecules onto the TREN scaffold, has demonstrated high plasmid DNA transfer efficiency in Hep-G2, A549, and COS-7 cell lines, even in the presence of serum. nih.gov The performance of these delivery agents is often evaluated based on several parameters, as detailed in the table below.
| Parameter | Cell Line | Finding |
|---|---|---|
| Transfection Efficiency | Hep-G2 | Effective plasmid DNA transfer |
| A549 | Effective plasmid DNA transfer | |
| COS-7 | Effective plasmid DNA transfer | |
| Serum Compatibility | All tested | Transfection efficiency was not affected by the presence of 10% serum. |
| Lipoplex Formation | N/A | Forms complexes with plasmid DNA, with particle size and charge measured by DLS and ζ-potential. |
Development of Synthetic Receptors and Translocases for Biomolecular Recognition and Transport Mechanisms
Synthetic receptors are molecules designed to bind specific ions or biomolecules, mimicking the function of natural receptors. The tripodal structure of tris(2-aminoethyl)amine (TREN) makes it an excellent scaffold for creating receptors with a pre-organized binding cavity. By attaching different functional groups to the three arms of the scaffold, it is possible to create receptors that are highly selective for specific guests.
This compound is the starting point for the synthesis of these complex receptors. The Fmoc groups allow for the controlled introduction of binding motifs such as ureas, thioureas, or sulfonamides. These groups act as hydrogen bond donors, enabling the receptor to bind to anionic species like phosphate (B84403) or sulfate.
Derivatives of TREN have been shown to function as synthetic translocases, which can facilitate the transport of phospholipids (B1166683) across lipid membranes. The synthesis of these translocases involves modifying the TREN core with groups that can interact with the phospholipid headgroup. The efficiency of these molecules depends on the strength of this interaction. For instance, tris-sulfonamide derivatives of TREN are more effective translocases than their tris-amide counterparts because the sulfonamide N-H groups are more acidic and form stronger hydrogen bonds with the phosphate portion of the phospholipid. The synthesis of these specifically functionalized molecules relies on the use of a protected TREN core to ensure that the desired functional groups are added in a controlled manner.
Engineering of Biosensing Platforms and Diagnostic Tool Components
The unique chelating and structural properties of the tris(2-aminoethyl)amine (TREN) scaffold make it a valuable component in the engineering of biosensing platforms. Its ability to be covalently attached to surfaces while presenting three functional arms for further modification allows for the creation of highly sensitive and selective sensors.
A significant application has been demonstrated in the development of fluorescent chemosensors. researchgate.netnih.gov In one study, TREN was covalently functionalized onto the surface of graphene oxide (GO). researchgate.netnih.gov This process involves the ring-opening of epoxide groups on the GO surface by the primary amine moieties of TREN. The resulting TREN-intercalated GO material exhibits selective fluorescence enhancement in the presence of cerium ions (Ce³⁺) in an aqueous solution, making it an effective chemosensor for this specific ion. researchgate.netnih.gov
The synthesis of such surface-modified materials benefits from a precursor like this compound. Using the Fmoc-protected version allows for greater control over the surface chemistry. For instance, one or two of the amine groups could be deprotected and reacted with the GO surface, leaving the remaining Fmoc-protected amine(s) available for subsequent modification. This could involve attaching other recognition elements or signaling molecules to create a multifunctional biosensing platform. The ability to control the density and orientation of the scaffold on a surface is crucial for optimizing sensor performance.
| Property | Description |
|---|---|
| Scaffold | Tris(2-aminoethyl)amine (TREN) |
| Substrate | Graphene Oxide (GO) |
| Functionalization Method | Covalent attachment via epoxide ring-opening |
| Target Analyte | Cerium ion (Ce³⁺) |
| Sensing Mechanism | Selective fluorescent enhancement |
| Key Advantage | High selectivity for Ce³⁺ in aqueous solution |
Role in Peptide Nucleic Acid (PNA) Oligomerization
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. frontiersin.orgnih.gov PNA oligomers are synthesized using solid-phase methods analogous to peptide synthesis, where Fmoc-protected monomers are sequentially coupled to a growing chain. frontiersin.orgbiosearchtech.com
The standard building blocks for PNA synthesis are monovalent Fmoc-PNA monomers, where a single Fmoc-protected N-(2-aminoethyl)glycine unit is attached to a nucleobase (Adenine, Cytosine, Guanine, or Thymine). nih.goviris-biotech.de These monomers are used to construct linear PNA oligomers.
While the tripodal structure of this compound makes it a chemically plausible candidate to act as a branching unit or a trivalent core for the synthesis of star-shaped or multi-stranded PNA constructs, this application is not widely documented in the scientific literature. The primary role of Fmoc-protected amines in PNA chemistry is centered on the use of the aforementioned monovalent monomers for linear oligomerization.
Computational Chemistry and Theoretical Investigations
Molecular Modeling of Conformational Landscapes and Flexibility
The conformational landscape of Tri(2-Fmoc-aminoethyl) amine is largely dictated by the inherent flexibility of its tris(2-aminoethyl)amine (B1216632) (TREN) core, combined with the significant steric bulk of the three fluorenylmethyloxycarbonyl (Fmoc) protecting groups. The TREN scaffold is a tripodal, C3-symmetric molecule known for its flexibility, allowing the three aminoethyl arms to adopt various spatial arrangements.
Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of molecules. For the core TREN structure, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate its structure and complexes. researchgate.net These calculations provide information on orbital energies, charge distribution, and molecular electrostatic potential, which are crucial for predicting reactivity.
The electronic properties of this compound are a composite of the electron-donating aliphatic amine core and the electron-withdrawing, aromatic Fmoc groups. The lone pair of electrons on the central tertiary nitrogen atom is a key feature, making it a nucleophilic center. The three secondary amine (amide) nitrogens, once deprotected from the Fmoc group, also contribute significantly to the molecule's ability to coordinate with other species.
DFT calculations can generate reactivity descriptors that predict how the molecule will interact with other chemical species. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized around the electron-rich amine core, indicating the site of potential nucleophilic attack. The LUMO may be distributed across the aromatic Fmoc groups. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability.
| Calculated Property | Description | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons (nucleophilicity), likely centered on the TREN core. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons (electrophilicity), potentially involving the Fmoc groups. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | A calculated distribution of charge among the atoms in the molecule. | Quantifies the partial positive or negative charge on each atom, highlighting reactive centers. |
Predictive Modeling for Novel Derivatizations and Supramolecular Interactions
The unique tripodal structure of the TREN core makes it an excellent scaffold for designing and synthesizing novel derivatives with specific functions, particularly in supramolecular chemistry. wikipedia.org Predictive modeling can be used to design these new molecules and forecast their interaction behavior before undertaking complex synthesis.
The three arms of the molecule can be functionalized symmetrically or asymmetrically to create receptors for specific guest molecules. For example, by replacing the Fmoc groups with other functional units (e.g., hydrogen-bond donors/acceptors, chromophores, or metal-chelating groups), new molecules capable of forming host-guest complexes or self-assembling into larger supramolecular structures can be designed. wikipedia.orgnih.gov Computational docking and molecular dynamics simulations can predict the binding affinity and geometry of these derivatives with target molecules. This predictive power is crucial for designing molecular capsules, sensors, and new materials. wikipedia.org
Investigations into charge-transfer complexes between the TREN core and various π-acceptors have been performed, demonstrating its utility in forming structured molecular assemblies stabilized by noncovalent interactions like hydrogen bonding. researchgate.net Predictive modeling helps in selecting appropriate π-acceptors and designing linkers to optimize these supramolecular interactions.
| Derivative Type / Interaction | Design Principle | Predicted Application |
| Homochiral Derivatives | Attaching chiral units (e.g., from amino acids) to the three arms of the TREN core. nih.gov | Enantioselective recognition, chiral catalysis, synthesis of water-soluble chelators. nih.gov |
| Host-Guest Receptors | Functionalizing the arms with groups capable of non-covalent interactions (e.g., hydrogen bonding, π-stacking). | Selective binding of ions or small organic molecules. |
| Molecular Capsules | Designing derivatives that can self-assemble through intermolecular forces to encapsulate a guest molecule. wikipedia.org | Drug delivery, reaction nanocontainers. |
| Charge-Transfer Complexes | Combining the electron-donating TREN core with electron-accepting molecules (π-acceptors). researchgate.net | Development of novel electronic and optical materials. researchgate.net |
Simulations of Interactions with Biological Mimics (e.g., lipid membranes)
Derivatives of the TREN scaffold have been synthesized to act as cationic lipids for gene transfection, a process that requires interaction with and transport across cell membranes. nih.gov While specific simulation studies on this compound itself are not widely documented, the methodology for simulating the interaction of its functional derivatives with lipid membranes is well-established. nih.gov
Molecular dynamics (MD) simulations are the primary tool for studying these interactions. In a typical setup, a model of the TREN-based derivative is placed in a simulation box containing a pre-equilibrated lipid bilayer (e.g., composed of phospholipids (B1166683) like DPPC or SOPC) and water molecules. mdpi.commdpi.com The simulation then tracks the movement of every atom over time, revealing how the molecule approaches, inserts into, and potentially permeates the membrane. nih.gov
These simulations can provide atomic-level detail on:
The preferred orientation of the molecule at the membrane interface.
The depth of penetration into the hydrophobic core of the bilayer.
The specific interactions (e.g., electrostatic, hydrogen bonding) between the molecule and lipid headgroups or tails.
The induced changes in membrane properties, such as thickness, fluidity, and local curvature.
Such predictive simulations are invaluable for the rational design of TREN-based molecules intended for biological applications, such as drug or gene delivery, by correlating their chemical structure with their ability to interact with and cross cellular barriers. nih.gov
| Simulation Parameter | Typical Value/Model | Purpose in Membrane Interaction Study |
| Force Field | CHARMM, AMBER, GROMOS | Describes the potential energy and forces between atoms in the system (lipid, water, TREN derivative). |
| Lipid Bilayer Model | 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC); 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC) | Represents a simplified model of a eukaryotic cell membrane. mdpi.com |
| Solvent Model | TIP3P, SPC/E | Explicitly represents water molecules to accurately model solvation and hydrophobic effects. |
| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Must be long enough to observe the process of interest, such as binding or initial insertion. mdpi.com |
| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Mimics experimental conditions, allowing the simulation box volume to fluctuate. |
Future Research Directions and Emerging Paradigms
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Optimization
The synthesis of complex molecules like Tri(2-Fmoc-aminoethyl) amine, while conceptually straightforward, involves a multidimensional optimization problem. Achieving high yield and purity requires precise control over numerous reaction parameters. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools to navigate this complexity, offering data-driven solutions to streamline and enhance synthetic processes. preprints.orgpreprints.org
Key areas for AI integration include:
Retrosynthetic Analysis: AI-powered tools can predict and evaluate multiple feasible synthetic pathways, moving beyond traditional human-led approaches. preprints.orgnih.gov
Reaction Condition Optimization: ML models can identify the ideal combination of solvents, temperature, catalysts, and reagent stoichiometry to improve reaction efficiency and selectivity. preprints.org
High-Throughput Screening Simulation: AI can simulate numerous experimental outcomes, reducing the need for costly and time-consuming trial-and-error laboratory work. researchgate.net
The table below conceptualizes the parameters an ML model could optimize for the synthesis of this compound.
| Input Parameter | Variable Type | Optimization Goal | Potential Impact |
|---|---|---|---|
| Solvent System | Categorical | Maximize Reagent Solubility & Minimize Side Reactions | Improved Reaction Rate and Purity |
| Temperature (°C) | Continuous | Control Reaction Kinetics | Reduced Byproduct Formation |
| Equivalents of Fmoc-OSu | Continuous | Ensure Complete Protection | Higher Yield of Target Compound |
| Base Type & Equivalents | Categorical & Continuous | Optimize Reaction pH and Nucleophilicity | Prevention of Base-Induced Side Reactions |
| Reaction Time (hours) | Continuous | Achieve Full Conversion | Increased Throughput |
By leveraging these computational tools, the synthesis of this compound can become faster, more reliable, and more efficient, paving the way for its broader application. iscientific.org
Exploration of Novel Photophysical and Electrochemical Properties
The rigid, tripodal structure of the TAEA core provides a unique scaffold for creating molecules with interesting optical and electronic properties. While this compound itself has not been extensively studied for these characteristics, research on related TAEA derivatives suggests a rich area for future exploration.
The Fmoc group is inherently fluorescent, a property widely used for real-time monitoring during solid-phase peptide synthesis (SPPS). mdpi.com The presence of three such fluorophores on a single scaffold could lead to unique photophysical behaviors, such as excimer formation or altered quantum yields, which warrant investigation.
Furthermore, derivatives of the TAEA core have shown significant promise in materials science:
Luminescence and Electroluminescence: Branched azomethines synthesized from TAEA have been shown to be photoluminescent in both solution and solid states, with electrochemical measurements indicating energy band gaps suitable for applications in organic electronics. cnrs.fr
Fluorescent Chemosensors: TAEA-based ligands exhibit fluorescence quenching in the presence of specific metal ions like Fe(III), suggesting their potential as selective sensors. core.ac.uk Similarly, TAEA-intercalated graphene oxide has been developed as an efficient fluorescent sensor for cerium ions. nih.govacs.org
Enhanced Stability in Optoelectronics: The parent compound, TAEA, has been used to enhance the structural, optoelectronic, and thermal stability of perovskite films, which are crucial materials for photovoltaic applications. rsc.org
Future research should focus on synthesizing derivatives of this compound where the Fmoc groups are replaced with other photo- or electro-active moieties. The tripodal structure could pre-organize these functional units, potentially leading to novel materials for use in organic light-emitting diodes (OLEDs), molecular sensors, or as stabilizing agents in advanced optoelectronic devices.
| TAEA Derivative Type | Observed Property | Potential Application | Reference |
|---|---|---|---|
| Azomethines | Photoluminescence, Electroluminescence | Organic Electronics | cnrs.fr |
| Tripodal Ligand (TRENOL) | Fluorescence Quenching with Fe(III) | Metal Ion Sensing | core.ac.uk |
| TAEA-intercalated Graphene Oxide | Fluorescent Chemosensor for Ce(III) | Environmental Monitoring | nih.gov |
| TAEA in Perovskite Films | Enhanced Thermal & Ambient Stability | Photovoltaics (Solar Cells) | rsc.org |
| Tripodal Polyamine-Pyrene | Solvatochromic Effects, DNA/RNA Binding | Bioprobes, Photodynamic Therapy | nih.gov |
Application in Sustainable Chemistry and Circular Economy Initiatives
The principles of green chemistry and the circular economy are becoming central to modern chemical synthesis, focusing on waste reduction, use of renewable resources, and recycling. The synthesis and application of this compound are well-positioned to align with these initiatives.
A significant area of impact is in solid-phase peptide synthesis (SPPS), where Fmoc chemistry is dominant. Traditionally, SPPS relies on hazardous solvents like N,N-dimethylformamide (DMF) and generates substantial waste. rsc.org Recent innovations are creating more sustainable pathways:
Greener Solvents: The "ReGreen SPPS" protocol utilizes more environmentally benign solvents like ethyl acetate (B1210297) and dimethylsulfoxide and has been developed for use with common industrial resins. rsc.orgpolypeptide.com
Aqueous Synthesis: An aqueous, circular SPPS method has been developed, drastically reducing the reliance on hazardous organic solvents. nih.gov
Reagent and Solvent Recycling: Protocols are being established to recycle solvents and key reagents from SPPS waste streams, directly embodying the principles of a circular economy. rsc.orgpolypeptide.com
The chemistry of the TAEA core itself also presents opportunities for sustainable applications. TAEA has been investigated for use as a CO2 absorbent and as a modifier for solid catalysts, contributing to carbon capture and efficient chemical transformations. mdpi.comresearchgate.net Moreover, TAEA has been proposed as a greener substitute for piperidine (B6355638) in the Fmoc deprotection step of peptide synthesis, offering a less volatile and potentially recyclable alternative. acs.org
Future research could explore a fully circular lifecycle for this compound and its derivatives. This would involve synthesizing the compound using green solvents, utilizing it as a scaffold for recyclable catalysts or materials, and developing efficient methods to cleave and recover the TAEA core and functional side chains for reuse.
Challenges and Opportunities in Large-Scale Research Synthesis for Industrial Applications
Translating the synthesis of a complex molecule like this compound from the laboratory bench to an industrial scale presents a distinct set of challenges and opportunities. While the compound itself is not a mass-produced commodity, its role as a building block for high-value applications (e.g., pharmaceuticals, specialty polymers, or advanced materials) necessitates scalable and robust manufacturing processes.
Challenges:
Process Safety and Reagents: The use of hazardous reagents and solvents common in peptide chemistry, along with potentially explosive coupling agents, requires careful management and specialized infrastructure at scale. acs.orgbiosynth.com
Cost and Atom Economy: The Fmoc protecting group and associated coupling reagents can be expensive, leading to poor atom economy and high production costs if not optimized. acs.org
Purification: Achieving high purity on a large scale can be difficult. The removal of impurities, such as incompletely protected intermediates, requires efficient and scalable chromatographic or crystallization methods.
Solvent Waste: Traditional Fmoc chemistry generates large volumes of solvent waste, which is costly to dispose of and environmentally burdensome. uci.edu
Opportunities:
Process Optimization: There is a significant opportunity to apply AI/ML (as discussed in 8.1) and other process analytical technologies (PAT) to optimize reaction conditions, minimize waste, and ensure batch-to-batch consistency.
Continuous Manufacturing: Shifting from batch processing to continuous flow chemistry can offer better control over reaction parameters, improve safety, and increase throughput for the synthesis of both the TAEA core and the final protected compound. researchgate.net
Green Chemistry Integration: The adoption of sustainable practices, such as the use of greener solvents and reagent recycling, not only reduces environmental impact but can also lower operational costs associated with solvent purchasing and waste disposal. rsc.orgpolypeptide.com
Established Precedent: The large-scale, multi-ton production of therapeutic peptides using Fmoc SPPS has created a well-established supply chain and knowledge base for handling Fmoc-protected building blocks, which can be leveraged for this compound. nih.govlgcstandards.com
The following table summarizes the key industrial challenges and the corresponding opportunities for innovation.
| Challenge | Opportunity |
|---|---|
| High cost of reagents and poor atom economy | Develop catalytic protection methods; Implement reagent recycling |
| Generation of hazardous solvent waste (e.g., DMF) | Adopt green solvent systems (ReGreen SPPS); Develop aqueous synthesis protocols |
| Difficult and costly purification at scale | Optimize crystallization processes; Utilize continuous chromatography |
| Batch-to-batch variability and side reactions | Implement AI-driven process control and continuous flow manufacturing |
| Safety concerns with certain reagents | Design and utilize safer, next-generation coupling and protection agents |
Successfully addressing these challenges will be crucial for unlocking the full industrial potential of this compound as a versatile platform molecule.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Tri(2-Fmoc-aminoethyl) amine derivatives, and how can purity be ensured during the process?
- Synthesis Protocol : The compound is typically synthesized via multi-step reactions involving Fmoc protection, coupling agents (e.g., HATU or HOBt), and tertiary amines (e.g., DIEA) to activate carboxyl groups. For example, tert-butyl-N-(2-Fmoc-aminoethyl)glycinate hydrochloride is coupled with halouracil acetic acids using HATU/DIEA in DMF under argon, followed by TFA-mediated deprotection .
- Purification : Column chromatography with solvents like ethyl acetate/ethanol mixtures (0.1% ethanol) is critical to isolate the product. Additional purification steps include washing with 10% citric acid to remove unreacted amines and drying with MgSO₄ .
- Quality Control : Structural confirmation relies on ¹H/¹³C NMR, FTIR (e.g., Fmoc carbonyl stretch at ~1700 cm⁻¹), and mass spectrometry (e.g., [M+H]+ peaks matching theoretical values) .
Q. How does the Fmoc protection strategy influence the stability of this compound during peptide nucleic acid (PNA) synthesis?
- The Fmoc group provides temporary protection for the amine, enabling selective deprotection under basic conditions (e.g., 20% piperidine in DMF). This strategy avoids side reactions during solid-phase synthesis of PNAs. For instance, Fmoc removal is synchronized with TFA-mediated cleavage from Wang resin, ensuring high yields of chimeric PNAs .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- NMR Spectroscopy : ¹H NMR (δ 7.3–7.8 ppm for Fmoc aromatic protons) and ¹³C NMR (δ 156–158 ppm for carbamate carbonyl) confirm structural integrity .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., tert-butyl-N-(2-Fmoc-aminoethyl)glycinate: C₂₃H₂₇N₃O₄, [M+H]+ = 410.2) .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% for research-grade compounds) .
Advanced Research Questions
Q. How can coupling efficiency be optimized when using this compound in PNA monomer synthesis?
- Reagent Selection : HATU outperforms HOBt in coupling Fmoc-aminoethyl glycinate with halogenated uracils, achieving >90% efficiency due to superior activation of carboxyl groups .
- Solvent and Atmosphere : Anhydrous DMF under argon minimizes hydrolysis of maleimide intermediates, critical for maintaining reactivity .
- Stoichiometry : A 1.5:1 molar ratio of HATU to substrate ensures complete activation without excess reagent interfering with purification .
Q. What are the challenges in coordinating this compound derivatives with metal ions, and how can they be addressed?
- Competing Interactions : The tertiary amine and Fmoc groups may compete for metal binding (e.g., Zn²+). Studies on analogous PAMAM dendrimers show that removing Fmoc (via TFA) exposes primary amines, enhancing Zn²+ coordination capacity .
- pH Optimization : Coordination efficiency peaks at pH 7–8, where amines are deprotonated but Fmoc remains stable. Fluorescence titration (e.g., with Zincon dye) quantifies binding constants (log K ≈ 4–5 for Zn²+) .
Q. How do structural modifications (e.g., halogen substituents) impact the hybridization stability of PNAs derived from this compound?
- Halogen Effects : Incorporating 5-fluorouracil (5-FU) or 5-bromouracil (5-BrU) into PNAs increases duplex stability with complementary DNA/RNA via enhanced base stacking and halogen bonding. Melting temperature (Tm) rises by 2–4°C compared to unmodified PNAs .
- Experimental Validation : UV-Vis thermal denaturation assays (260 nm) and circular dichroism (CD) monitor Tm shifts and structural changes .
Q. What contradictions exist in reported yields for this compound-based reactions, and how can they be resolved?
- Data Discrepancies : Yields for maleimide-functionalized derivatives vary between 60–85% depending on solvent purity and reaction time .
- Troubleshooting : Pre-activation of carboxyl groups (10 min with HATU/DIEA) and extended coupling times (48–72 hours) improve consistency. LC-MS tracking of intermediates identifies incomplete reactions early .
Q. How does the choice of resin (e.g., Wang vs. Trityl chloride) affect the synthesis of this compound conjugates?
- Wang Resin : Ideal for acid-labile Fmoc removal, but limited loading capacity (0.3–0.7 mmol/g).
- Trityl Chloride Resin : Higher loading (1.2 mmol/g) and better steric accessibility for bulky PNA monomers, but requires milder cleavage conditions (1% TFA in DCM) to preserve Fmoc integrity .
Methodological Notes
- Safety : TFA and HATU require handling in fume hoods with PPE. MSDS data for solvents (e.g., DMF: flammability, toxicity) must be reviewed .
- Data Reproducibility : Detailed reaction logs (time, temperature, reagent batches) are critical for troubleshooting yield variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
